molecular formula C20H16Cl2N4 B1680227 N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine CAS No. 140926-75-6

N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine

Cat. No. B1680227
CAS RN: 140926-75-6
M. Wt: 383.3 g/mol
InChI Key: SSXYXSMMVMVYEV-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of NSC5844 involves its interaction with C-C chemokine receptor type 1 (CCR1). By acting as an agonist to this receptor, NSC5844 modulates various cellular pathways and processes. The compound’s antitumor activity is attributed to its ability to inhibit the growth of cancer cells, while its antimalarial activity is linked to its cytotoxic effects on Plasmodium falciparum .

Biochemical Analysis

Biochemical Properties

NSC5844 interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit increased activity in MDA-MB-468 cells

Cellular Effects

NSC5844 has shown to influence cell function in various ways. It inhibits the growth of MDA-MB-468 and MCF-7 breast cancer cells

Molecular Mechanism

The molecular mechanism of action of NSC5844 involves its interactions at the molecular level with various biomolecules. It is known to inhibit the growth of P. falciparum strains that are sensitive and resistant to chloroquine . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas of active research.

Chemical Reactions Analysis

NSC5844 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: NSC5844 can be reduced using common reducing agents to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

NSC5844 is compared with other similar compounds, such as:

    Chloroquine: Another 4-aminoquinoline derivative with antimalarial activity.

    Hydroxychloroquine: A derivative of chloroquine with similar antimalarial and immunomodulatory properties.

    Mefloquine: A quinoline derivative used as an antimalarial agent.

NSC5844 is unique due to its dual antitumor and antimalarial activities, which are not commonly observed in other similar compounds .

References

properties

IUPAC Name

N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXYXSMMVMVYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278043
Record name NSC5844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140926-75-6
Record name NSC5844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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